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Abstract

Lingdolinurad (formerly ABP-671) is a novel, orally administered small molecule inhibitor of
the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the
treatment of hyperuricemia and chronic gout. By selectively targeting hURAT1, Lingdolinurad
effectively reduces the reabsorption of uric acid in the renal proximal tubules, thereby lowering
serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the
publicly available preclinical data on the efficacy of Lingdolinurad, with a focus on its
mechanism of action, in vitro potency, and the structural basis for its interaction with hURAT1.
While detailed in vivo preclinical studies in animal models have been referenced in corporate
communications as demonstrating safety and efficacy, specific data and detailed experimental
protocols from these studies are not yet available in the public domain.

Introduction

Gout is a prevalent and debilitating form of inflammatory arthritis characterized by the
deposition of monosodium urate crystals in and around the joints, a direct consequence of
chronic hyperuricemia. Elevated serum uric acid levels are a primary risk factor for the
development and progression of gout. The renal urate transporter 1 (URAT1), encoded by the
SLC22A12 gene, plays a pivotal role in maintaining urate homeostasis by reabsorbing the
majority of filtered uric acid from the renal tubules. Inhibition of URATL1 is therefore a key
therapeutic strategy for the management of hyperuricemia and the prevention of gout flares.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12391523?utm_src=pdf-interest
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Lingdolinurad has emerged as a promising candidate in this class, demonstrating significant
urate-lowering effects in clinical trials. This document synthesizes the core preclinical findings
that form the basis of its clinical development.

Mechanism of Action

Lingdolinurad is a selective URATL1 inhibitor. Its primary mechanism of action involves the
competitive inhibition of uric acid reabsorption in the kidneys. By binding to the URAT1
transporter, Lingdolinurad blocks the uptake of uric acid from the tubular lumen back into the
bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in
serum uric acid concentrations.

A recent study elucidated the structural basis for this inhibition, revealing that Lingdolinurad
binds within the central cavity of the URAT1 transporter. This binding locks the transporter in an
inward-facing conformation, preventing the translocation of uric acid across the cell membrane.
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Signaling Pathway Diagram

Renal Proximal Tubule Cell
Reabsorption
-
URAT1 Transporter
Lingdolinurad

Bloodstream

Serum Uric Acid

Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of Lingdolinurad on the URAT1 transporter.

In Vitro Efficacy

The inhibitory activity of Lingdolinurad on URAT1 has been quantified in vitro. A key study
utilized a humanized rat URAT1 construct (URAT1EM) to assess its potency.

Experimental Protocol: In Vitro URAT1 Inhibition Assay
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e Cell Line: HEK293 cells engineered to express a humanized rat URAT1 transporter
(URAT1EM).

o Substrate: Radiolabeled [14C]-uric acid.

e Assay Principle: Measurement of the inhibition of [14C]-uric acid uptake into the URAT1-
expressing HEK293 cells by varying concentrations of Lingdolinurad.

o Methodology: The transport activity of URAT1EM was measured in the presence of different
concentrations of Lingdolinurad. The concentration-dependent inhibition was determined to
calculate the half-maximal inhibitory concentration (IC50).

» Data Analysis: Data were normalized and presented as mean + s.e.m. from three
independent replicates.

. e hibition of

Compound Target Assay System IC50 (nM) Reference

Humanized Rat [14C]-uric acid
Lingdolinurad URAT1 uptake in 425 [2]
(URAT1EM) HEK293 cells

This result demonstrates that Lingdolinurad is a potent inhibitor of the URAT1 transporter in a
cellular context.

Experimental Workflow: In Vitro URAT1 Inhibition Assay
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Caption: Workflow for the in vitro URAT1 inhibition assay.

Preclinical In Vivo Efficacy

While Atom Therapeutics has publicly stated that Lingdolinurad (ABP-671) has demonstrated
safety and efficacy in preclinical animal models, specific quantitative data and detailed
experimental protocols from these studies have not been published in peer-reviewed literature.
Corporate press releases and website information allude to the successful completion of these
studies as a prerequisite for advancing to clinical trials. The company has also noted that
another of its molecules, ABP-745, has shown significant efficacy and good safety in animal
models of inflammation.

Structural Biology
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Cryo-electron microscopy studies have provided high-resolution structural insights into the
interaction between Lingdolinurad and the URAT1 transporter. These studies have confirmed
that Lingdolinurad binds to a central cavity within the transporter.
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Caption: Logical flow from Lingdolinurad's target engagement to clinical outcome.

Discussion and Future Directions
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The available preclinical data strongly support the mechanism of action of Lingdolinurad as a
potent and selective URATL inhibitor. The in vitro data provide a solid foundation for its
observed clinical efficacy in lowering serum uric acid levels. The elucidation of the high-
resolution structure of Lingdolinurad in complex with URAT1 offers a detailed understanding
of its inhibitory mechanism and opens avenues for the rational design of future uricosuric
agents.

The primary gap in the publicly available preclinical profile of Lingdolinurad is the absence of
detailed in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data from animal
models. The publication of these studies would provide valuable insights into its dose-response
relationship, duration of action, and overall preclinical profile, further substantiating the
promising clinical results observed to date.

Conclusion

Lingdolinurad is a mechanistically well-characterized URAT1 inhibitor with demonstrated in
vitro potency. Its ability to lock the URAT1 transporter in an inactive conformation provides a
clear structural basis for its urate-lowering effects. While the detailed results of its preclinical in
vivo efficacy studies are not yet publicly disseminated, the successful progression to and
positive results from late-stage clinical trials underscore its potential as a valuable therapeutic
option for the management of chronic gout and hyperuricemia. Further publication of the
complete preclinical data package will be of great interest to the scientific and drug
development community.

Need Custom Synthesis?
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» To cite this document: BenchChem. [Preclinical Efficacy of Lingdolinurad: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391523#preclinical-research-on-lingdolinurad-s-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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